7-HC-arachidonate

Description

Properties

IUPAC Name |

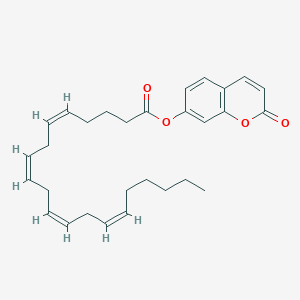

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-HC-Arachidonate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of 7-hydroxycoumarinyl arachidonate (7-HC-arachidonate), a powerful fluorogenic substrate for investigating the activity of key enzymes in the arachidonic acid cascade. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the molecule's properties, its applications in robust enzymatic assays, and the underlying biochemical pathways.

Introduction: Unveiling the Role of this compound in Lipid Signaling

This compound, also known as umbelliferyl arachidonate, is an ester of arachidonic acid and the fluorescent molecule 7-hydroxycoumarin (umbelliferone). Its primary utility in research lies in its role as a fluorogenic substrate for enzymes that liberate arachidonic acid from ester linkages. Specifically, it is a well-established tool for studying the activity of cytosolic phospholipase A2 (cPLA₂) and monoacylglycerol lipase (MAGL).

The core principle of its application is elegant in its simplicity: in its esterified form, this compound is non-fluorescent. Upon enzymatic hydrolysis, it releases arachidonic acid and the highly fluorescent 7-hydroxycoumarin (7-HC). The resulting fluorescence can be readily measured, providing a direct and continuous readout of enzyme activity. This allows for sensitive and high-throughput screening of enzyme inhibitors and activators, as well as detailed kinetic studies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₆O₄ | |

| Molecular Weight | 448.6 g/mol | |

| IUPAC Name | (2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Excitation Wavelength (of 7-HC) | 335 nm | |

| Emission Wavelength (of 7-HC) | 450 nm | |

| Appearance | Solution in ethanol | |

| Solubility | DMF: >50 mg/ml, DMSO: >25 mg/ml, Ethanol: >100 mg/ml |

Mechanism of Action: Probing Enzyme Activity through Fluorescence

The utility of this compound as a research tool is rooted in its specific interaction with lipolytic enzymes. The ester bond linking arachidonic acid to 7-hydroxycoumarin is the target for enzymatic cleavage.

Hydrolysis by Cytosolic Phospholipase A₂ (cPLA₂)

cPLA₂ is a critical enzyme in the inflammatory process, responsible for releasing arachidonic acid from the sn-2 position of membrane phospholipids. This free arachidonic acid then serves as a precursor for the synthesis of a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This compound mimics the structure of a natural cPLA₂ substrate, allowing researchers to monitor the enzyme's activity in a controlled, in vitro setting.

The hydrolysis of this compound by cPLA₂ is a cornerstone of many drug discovery and basic research programs aimed at understanding and modulating inflammation.

Hydrolysis by Monoacylglycerol Lipase (MAGL)

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates endocannabinoid signaling and, concurrently, provides a pool of arachidonic acid for eicosanoid synthesis. This compound also serves as a substrate for MAGL, enabling the study of its activity and the screening of potential inhibitors.

The following diagram illustrates the enzymatic hydrolysis of this compound and the subsequent generation of a fluorescent signal.

Caption: Enzymatic Hydrolysis of this compound.

Experimental Protocols: A Step-by-Step Guide to Enzyme Assays

The following protocols provide a framework for utilizing this compound to measure cPLA₂ and MAGL activity. These are starting points and should be optimized for specific experimental conditions.

Continuous Fluorometric Assay for cPLA₂ Activity

This protocol is adapted from established methods for measuring cPLA₂ activity using a coumarinyl-based substrate.

Materials:

-

Recombinant human cPLA₂

-

This compound stock solution (in ethanol or DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM CaCl₂, 0.5 mM Triton X-100

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the cPLA₂ enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a working solution of this compound in Assay Buffer. A final concentration of 10 µM is a common starting point.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the cPLA₂ enzyme dilution.

-

Include control wells containing Assay Buffer without the enzyme to measure background fluorescence.

-

To test potential inhibitors, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature before adding the substrate.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (335 nm) and emission (450 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the no-enzyme control from the rates of the experimental wells.

-

For inhibitor studies, plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Fluorometric Assay for MAGL Activity

This protocol can be used to assess the activity of MAGL.

Materials:

-

Recombinant human MAGL

-

This compound stock solution (in ethanol or DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MAGL enzyme to the desired concentration in Assay Buffer.

-

Prepare a working solution of this compound in Assay Buffer.

-

-

Assay Setup:

-

Follow the same setup as for the cPLA₂ assay, adding the MAGL enzyme dilution and any potential inhibitors to the wells.

-

-

Initiate and Measure:

-

Initiate the reaction by adding the this compound working solution.

-

Measure the fluorescence kinetically as described for the cPLA₂ assay.

-

-

Data Analysis:

-

Analyze the data in the same manner as for the cPLA₂ assay to determine the initial reaction rates and inhibitor potencies.

-

The following diagram outlines the general workflow for a fluorometric enzyme assay using this compound.

Caption: General Workflow for this compound Enzyme Assay.

Synthesis of this compound

A plausible synthetic route would involve the following conceptual steps:

-

Protection of Reactive Groups: If necessary, protect any other reactive functional groups on the starting materials.

-

Activation of Arachidonic Acid: Convert the carboxylic acid of arachidonic acid into a more reactive species, such as an acid chloride or an activated ester (e.g., using a carbodiimide like DCC or EDC).

-

Esterification: React the activated arachidonic acid with 7-hydroxycoumarin in the presence of a suitable base to facilitate the esterification reaction.

-

Deprotection and Purification: If protecting groups were used, remove them and purify the final product, this compound, using techniques such as column chromatography.

The synthesis of the 7-hydroxycoumarin core itself can be achieved via the Pechmann condensation, a classic method for coumarin synthesis. This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst.

Applications in Research and Drug Discovery

The use of this compound has significantly advanced our understanding of lipid signaling and has become an invaluable tool in drug discovery.

-

High-Throughput Screening (HTS) for Inhibitors: The continuous and sensitive nature of the fluorescence assay makes it ideal for screening large compound libraries to identify novel inhibitors of cPLA₂ and MAGL.

-

Mechanism of Action Studies: For identified inhibitors, this compound can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through detailed kinetic analyses.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry programs, this assay is crucial for evaluating the potency of newly synthesized analogs of a lead compound, thereby guiding the optimization of inhibitor efficacy.

-

Basic Research: this compound is used to investigate the regulation of cPLA₂ and MAGL by various cellular signals, such as calcium and phosphorylation, and to study the role of these enzymes in different disease models.

The Broader Context: Arachidonic Acid Signaling Pathways

To fully appreciate the utility of this compound, it is essential to understand the signaling pathways in which its target enzymes, cPLA₂ and MAGL, operate.

The cPLA₂-Mediated Inflammatory Cascade

The activation of cPLA₂ is a key event in the initiation of the inflammatory response. Upon cellular stimulation (e.g., by cytokines or growth factors), intracellular calcium levels rise, leading to the translocation of cPLA₂ to the membrane. There, it is phosphorylated and activated by MAP kinases, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

The following diagram depicts the central role of cPLA₂ in the arachidonic acid cascade.

Caption: The cPLA₂ Signaling Pathway.

MAGL in Endocannabinoid and Eicosanoid Signaling

MAGL plays a dual role in lipid signaling. By degrading 2-AG, it terminates endocannabinoid signaling at cannabinoid receptors (CB1 and CB2). Simultaneously, the arachidonic acid produced from this hydrolysis can enter the eicosanoid pathway, leading to the production of pro-inflammatory mediators. This positions MAGL as a critical node integrating endocannabinoid and inflammatory signaling.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the arachidonic acid cascade. Its ability to provide a continuous and sensitive measure of cPLA₂ and MAGL activity has greatly facilitated our understanding of the roles of these enzymes in health and disease. The robust and adaptable nature of assays employing this fluorogenic substrate ensures its continued importance in both basic research and the development of novel therapeutics targeting inflammatory and neurological disorders.

References

-

PubChem. 7-Hydroxycoumarinyl Arachidonate. National Center for Biotechnology Information. [Link]

-

Appalachia Community Cancer Network ACCN. 7-Hydroxycoumarinyl arachidonate. [Link]

-

Amerigo Scientific. 7-hydroxycoumarinyl Arachidonate. [Link]

-

Wikipedia. Arachidonic acid. [Link]

-

Martin, S. A., Brash, A. R., & Murphy, R. C. (2016). The discovery and early structural studies of arachidonic acid. Journal of lipid research, 57(7), 1126–1132. [Link]

-

Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

-

Tallima, H., & El Ridi, R. (2017). Arachidonic acid: Physiological roles and potential health benefits – A review. Journal of Advanced Research, 11, 33-41. [Link]

-

Wikipedia. Arachidonic acid. [Link]

-

Murphy, R. C. (2001). Arachidonic acid as a bioactive molecule. Journal of lipid research, 42(10), 1529-1541. [Link]

-

ResearchGate. Arachidonic acid as a bioactive molecule. [Link]

-

Kirkby, N. S., et al. (2016). Eicosanoids, prostacyclin and cyclooxygenase in the cardiovascular system. British journal of pharmacology, 173(8), 1309–1321. [Link]

-

Patsnap Synapse. What are Arachidonic acid inhibitors and how do they work?. [Link]

-

Song, C., et al. (2017). Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders. Current neuropharmacology, 15(7), 990–1007. [Link]

-

PubMed. Arachidonic Acid Metabolism and Inhibition of Cyclooxygenase in Platelets From Asthmatic Subjects With Aspirin Intolerance. [Link]

-

PubChem. Arachidonate. [Link]

-

PubChem. Arachidonic Acid. [Link]

-

PubMed. Relationship of arachidonic acid concentration to cyclooxygenase-dependent human platelet aggregation. [Link]

-

PubMed. The inhibition of arachidonic acid metabolism in human platelets by RHC 80267, a diacylglycerol lipase inhibitor. [Link]

-

PubMed. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. [Link]

-

Al-Jassabi, S., & Abd-Alsahib, A. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of the Bahrain Medical Society, 23(1), 13-20. [Link]

An In-depth Technical Guide to 7-HC-Arachidonate: Structure, Properties, and Applications in Enzyme Activity Profiling

This guide provides a comprehensive technical overview of 7-hydroxycoumarinyl arachidonate (7-HC-arachidonate), a fluorogenic substrate pivotal for the sensitive detection of phospholipase and lipase activity. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, physicochemical properties, mechanism of action, and practical applications, with a focus on providing actionable insights for laboratory use.

Introduction: The Need for Sensitive Lipase Detection

The study of lipid-modifying enzymes, such as phospholipases A2 (PLA2) and monoacylglycerol lipase (MAGL), is fundamental to understanding a vast array of physiological and pathological processes, including inflammation, signal transduction, and cancer progression.[1][2] These enzymes catalyze the hydrolysis of ester bonds in lipids, releasing key signaling molecules like arachidonic acid.[1][3] Developing sensitive and continuous assays to monitor the activity of these enzymes is crucial for both basic research and high-throughput screening of potential therapeutic inhibitors.[4] this compound has emerged as a valuable tool in this context, offering a fluorescence-based readout that is both highly sensitive and amenable to real-time kinetic analysis.[5][6]

Molecular Structure and Physicochemical Properties

This compound, also known as Umbelliferyl Arachidonate, is a synthetic molecule resulting from the esterification of arachidonic acid with 7-hydroxycoumarin (also known as umbelliferone).[5][7] This structure ingeniously combines a biologically relevant lipid moiety with a fluorophore that is quenched in its esterified form.

The core components are:

-

Arachidonic Acid: A 20-carbon polyunsaturated omega-6 fatty acid with four cis-double bonds.[2] It is a key inflammatory intermediate and the precursor to a wide range of eicosanoids.[8][9]

-

7-Hydroxycoumarin (Umbelliferone): A fluorescent compound that exhibits strong light absorption in the ultraviolet range and emits in the blue spectrum.[10] Its fluorescence is highly dependent on its chemical environment.[11]

The IUPAC name for this compound is (2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate.[12]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₆O₄ | [5][12] |

| Molecular Weight | 448.6 g/mol | [5][12] |

| Purity | >98% | [7] |

| Appearance | A solution in ethanol | [5] |

| Fluorescence Excitation | ~335-355 nm | [5][7][13] |

| Fluorescence Emission | ~450-455 nm | [5][7][13] |

| λmax | 282, 312 nm | [5][7] |

| Solubility | Ethanol: >100 mg/mLDMF: >50 mg/mLDMSO: >25 mg/mL | [5][7] |

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of this compound as a research tool is predicated on a straightforward yet elegant fluorogenic mechanism. In its intact, esterified form, the fluorescence of the 7-hydroxycoumarin moiety is significantly quenched. When a hydrolytic enzyme such as cytosolic phospholipase A2 (cPLA2) or monoacylglycerol lipase (MAGL) acts upon the substrate, it cleaves the ester bond linking the arachidonic acid to the coumarin.[5][6]

This enzymatic cleavage releases two products:

-

Arachidonic Acid

-

Free 7-hydroxycoumarin

The liberation of 7-hydroxycoumarin restores its potent fluorescence, which can be monitored spectrophotometrically.[5] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis, allowing for a continuous, real-time measurement of enzyme activity.[14]

Caption: Mechanism of this compound as a fluorogenic substrate.

Applications in Research and Drug Discovery

This compound is primarily employed as a substrate in biochemical assays to measure the activity of specific lipases. Its high sensitivity makes it suitable for a variety of applications.

Characterization of Phospholipase A2 Activity

The most common application of this compound is in the study of phospholipase A2, particularly the cytosolic form (cPLA2).[5] Researchers use this substrate to:

-

Determine enzyme kinetics: Calculate parameters like Vmax and Km for cPLA2.

-

Screen for inhibitors: In high-throughput screening (HTS) campaigns, the substrate is used to identify compounds that inhibit cPLA2 activity, which are of interest for treating inflammatory diseases.[1][15]

-

Investigate enzyme regulation: Study how cPLA2 activity is modulated by various factors, such as calcium concentration or post-translational modifications.[16]

Probing Monoacylglycerol Lipase (MAGL) Activity

Recent literature indicates that this compound also serves as a substrate for monoacylglycerol lipase (MAGL).[6] MAGL is a key enzyme in the endocannabinoid system, responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Therefore, this compound can be a valuable tool for screening MAGL inhibitors, which have therapeutic potential for neurological disorders and cancer.

Experimental Protocol: Fluorometric Assay for PLA2 Activity

This protocol provides a generalized, self-validating framework for measuring PLA2 activity using this compound. The causality behind each step is explained to ensure robust and reproducible results.

Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the specific PLA2 isoform being studied. A common buffer for cPLA2 is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 150 mM NaCl, and 4 mM DTT. Rationale: The buffer maintains a stable pH and provides necessary cofactors like calcium for enzyme activity.

-

This compound Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light. Rationale: Ethanol is an excellent solvent for this hydrophobic molecule. A concentrated stock minimizes the amount of organic solvent added to the final assay, which could inhibit the enzyme.

-

Enzyme Solution: Prepare a dilution of the PLA2 enzyme in assay buffer to the desired concentration. Keep the enzyme on ice until use. Rationale: Low temperatures are essential to maintain enzyme stability and prevent premature activity.

-

Inhibitor/Compound Solution (for screening): Dissolve test compounds in DMSO to create stock solutions. Further dilute in assay buffer to the final desired concentrations. Rationale: DMSO is a common solvent for small molecules, but its final concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition or assay interference.

Assay Procedure (96-well plate format)

-

Prepare Reaction Plate: To each well of a black, flat-bottom 96-well plate, add the components in the following order:

-

50 µL of Assay Buffer.

-

10 µL of Inhibitor or Vehicle Control (e.g., 1% DMSO in assay buffer). Rationale: Adding the inhibitor before the substrate allows it to bind to the enzyme first.

-

20 µL of Enzyme Solution. Mix gently by pipetting and incubate for 10-15 minutes at room temperature. Rationale: This pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the reaction is initiated.

-

-

Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., a 5X working solution). Rationale: Preparing a working solution ensures accurate and consistent addition of the substrate to all wells.

-

Initiate the Reaction: Add 20 µL of the this compound working solution to each well to bring the total volume to 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~455 nm.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

To determine inhibitor potency (IC₅₀), plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for a fluorometric PLA2 inhibition assay.

Conclusion and Future Perspectives

This compound is a robust and sensitive tool for the study of key lipid-modifying enzymes. Its straightforward fluorogenic mechanism provides a reliable method for continuous monitoring of enzyme activity, making it highly suitable for both fundamental enzyme characterization and high-throughput screening applications in drug discovery. While its primary role is as a substrate for cPLA2, its utility in studying other enzymes like MAGL expands its applicability. As research into the intricate roles of lipid signaling in disease continues to grow, tools like this compound will remain indispensable for dissecting these complex pathways and identifying novel therapeutic targets.

References

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications.[Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central.[Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate.[Link]

-

The Chemistry of Light: Understanding 7-Hydroxycoumarin's Fluorescence for Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed Central.[Link]

-

Probing Phospholipase A2 with Fluorescent Phospholipid Substrates. PubMed Central.[Link]

-

A Real-Time Fluorogenic Phospholipase A2 Assay for Biochemical and Cellular Activity Measurements. ResearchGate.[Link]

-

Phospholipase A2 Activity Assay Kit (Fluorometric). Creative BioMart.[Link]

-

7-Hydroxycoumarinyl arachidonate. Cyan Dye.[Link]

-

Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. National Institutes of Health.[Link]

-

7-Hydroxycoumarinyl Arachidonate. PubChem.[Link]

-

Influence of arachidonic acid on indices of phospholipase A2 activity in the human neutrophil. PubMed.[Link]

-

Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass. PubMed Central.[Link]

-

Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes. PubMed.[Link]

-

Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. MDPI.[Link]

-

Phospholipase A2 Signaling and Arachidonic Acid Release. ResearchGate.[Link]

-

Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils. PubMed.[Link]

-

Arachidonic acid: Physiological roles and potential health benefits – A review. PubMed Central.[Link]

-

Phospholipase A2 and arachidonate increase in bronchoalveolar lavage fluid after inhaled antigen challenge in asthmatics. PubMed.[Link]

-

The discovery and early structural studies of arachidonic acid. PubMed.[Link]

-

Synthetic curcuminoids modulate the arachidonic acid metabolism of human platelet 12-lipoxygenase and reduce sprout formation of human endothelial cells. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of arachidonic acid on indices of phospholipase A2 activity in the human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 7-Hydroxycoumarinyl arachidonate | Cyan Dye [cyandye.com]

- 7. 7-hydroxycoumarinyl Arachidonate | CAS 161180-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 8. mdpi.com [mdpi.com]

- 9. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxycoumarinyl Arachidonate | C29H36O4 | CID 35025479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 15. Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of 7α-Hydroxy-3-oxo-4-cholestenoate (7-HOCA)

A Note on Nomenclature: This guide focuses on the biological roles of 7α-hydroxy-3-oxo-4-cholestenoate, abbreviated as 7-HOCA. This molecule is a key intermediate in bile acid synthesis and a direct metabolite of 7α-hydroxy-4-cholesten-3-one (7-HC). While the initial topic specified "7-HC-arachidonate metabolites," extensive literature review indicates that the primary, biologically characterized metabolite is the cholestenoic acid derivative, 7-HOCA. This guide will, therefore, concentrate on the established science surrounding 7-HOCA and its precursor, 7-HC.

Introduction

In the intricate landscape of sterol metabolism, the intermediates of bile acid synthesis are emerging from their classical roles as simple metabolic conduits to be recognized as potent signaling molecules with far-reaching physiological and pathological implications. Among these, 7α-hydroxy-3-oxo-4-cholestenoate (7-HOCA) has garnered significant attention from researchers in oncology, neuroscience, and metabolic diseases. As a product of the rate-limiting step in the classical bile acid synthesis pathway, the circulating levels of 7-HOCA provide a dynamic reflection of hepatic cholesterol homeostasis.[1][2][3] However, its functions extend beyond that of a mere biomarker. Recent evidence implicates 7-HOCA as a causal factor in the progression of aggressive cancers like glioblastoma and a key indicator of blood-brain barrier disruption.[4][5][6][7][8][9] This guide provides a comprehensive technical overview of the biosynthesis, signaling functions, and pathological roles of 7-HOCA, offering field-proven insights and detailed methodologies for the researchers, scientists, and drug development professionals seeking to explore this critical metabolite.

Biosynthesis and Metabolism of 7-HOCA

The synthesis of 7-HOCA is intrinsically linked to the classical (or neutral) pathway of bile acid production, which is responsible for the majority of bile acid synthesis in humans. This pathway is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum of hepatocytes.[4]

The core biosynthetic steps are:

-

Initiation and Rate-Limiting Step: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by Cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme.[4][10][11] This is the primary point of regulation for the entire classical pathway.

-

Oxidation/Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (7-HC) by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7).

-

Formation of 7-HOCA: Although not explicitly detailed in all sources, 7-HOCA is the subsequent acidic metabolite.

-

Conversion to Primary Bile Acids: 7-HC is a crucial branch-point precursor for the two primary bile acids:

This pathway underscores the central position of 7-HC and its metabolite 7-HOCA as pivotal intermediates whose levels are tightly controlled by the upstream activity of CYP7A1.

Caption: Biosynthesis of 7-HOCA in the Classical Bile Acid Pathway.

Molecular Signaling Pathways

7-HOCA and its immediate precursors do not merely exist as metabolic intermediates; they are active participants in nuclear receptor signaling, creating a complex web of feedback and feed-forward regulation.

Pregnane X Receptor (PXR) Agonism: A Feed-Forward Detoxification Pathway

A critical function of 7α-hydroxy-4-cholesten-3-one is its role as an endogenous ligand for the Pregnane X Receptor (PXR) , a nuclear receptor renowned for its role as a xenosensor that governs the expression of drug and xenobiotic metabolism enzymes.[12][13][14][15]

Causality and Mechanism: In genetic knockout mouse models, such as the Cyp27a1-/- mouse which accumulates bile acid precursors, there is a dramatic induction of Cytochrome P450 3A (CYP3A) enzymes.[12] This induction is abolished in PXR-/- mice, demonstrating that PXR mediates this response. Studies have confirmed that 7α-hydroxy-4-cholesten-3-one is an efficacious activator of mouse PXR and can directly bind to the receptor.[12] This creates a feed-forward regulatory loop: the accumulation of a potentially toxic bile acid intermediate (7-HC) activates PXR, which in turn transcriptionally upregulates genes (e.g., CYP3A11 in mice, CYP3A4 in humans) that can hydroxylate and detoxify these intermediates, facilitating their excretion.[12][16]

Caption: PXR activation by 7-hydroxy-4-cholesten-3-one (7-HC).

Regulation via Farnesoid X Receptor (FXR) and Inflammatory Pathways

While PXR provides a feed-forward mechanism, the overall rate of bile acid synthesis is tightly controlled by a negative feedback loop involving the Farnesoid X Receptor (FXR) .

-

FXR-Mediated Repression: The end-products of the pathway, cholic acid and CDCA, are potent FXR agonists.[17][18] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcription factor required for CYP7A1 expression.[1] This feedback loop ensures that bile acid synthesis is shut down when sufficient bile acids are present.

-

Inflammatory Signaling Crosstalk: Bile acids and cytokines can also suppress CYP7A1 expression through inflammatory signaling cascades.[10][19] Pro-inflammatory cytokines like IL-1β and TNF-α, whose production can be induced by bile acids in Kupffer cells, activate the JNK/c-Jun signaling pathway.[10][19] Activated c-Jun can then inhibit CYP7A1 transcription by interfering with the binding of essential transcription factors like HNF4α.[10][19] Although direct evidence for 7-HOCA in this pathway is pending, its precursor 7α-hydroxycholesterol is known to be pro-inflammatory, suggesting 7-HOCA may also contribute to this inflammatory suppression of its own synthesis.[4][20]

Biological Roles in Pathophysiology

The clinical relevance of 7-HOCA and its precursor is most pronounced in oncology and neurology, where it serves as both a biomarker and a potential mediator of disease.

Glioblastoma (GBM) and Other Cancers

Elevated levels of 7-HOCA have been strongly and causally linked to glioblastoma, the most aggressive primary brain tumor.

-

Biomarker of Aggressiveness: Multiple studies have shown that 7-HOCA levels are significantly higher in both the cerebrospinal fluid (CSF) and plasma of GBM patients compared to healthy controls.[4][5][6][7] Higher baseline serum 7-HOCA levels are associated with worse overall survival (OS) and progression-free survival (PFS) in GBM patients undergoing treatment.[4][8]

-

Causal Role in Tumorigenesis: Mendelian randomization studies, which use genetic variation as a proxy for exposure to reduce confounding, suggest a causal relationship where elevated 7-HOCA levels promote the occurrence of GBM.[6][7][9][21] This elevates 7-HOCA from a simple biomarker to a putative etiological agent. A similar causal link has been suggested for lung cancer.[12]

The precise mechanism by which 7-HOCA promotes gliomagenesis is an active area of investigation. It is hypothesized to be linked to the high cholesterol metabolism of brain tumors. While some related oxysterols have shown anti-tumor properties in vitro, the strong clinical and genetic data suggest 7-HOCA's role in GBM is primarily pro-tumorigenic.[22]

Neurological Disorders and Blood-Brain Barrier (BBB) Integrity

The brain maintains its own cholesterol homeostasis, largely independent of peripheral circulation due to the BBB. 7-HOCA has been identified as a key metabolite in the pathway for eliminating excess cholesterol from the brain.[23]

-

Marker of BBB Dysfunction: There is a continuous flux of 7-HOCA from the brain into the circulation.[23] In patients with a compromised BBB, as seen in conditions like meningitis or Guillain-Barré syndrome, CSF levels of 7-HOCA are markedly increased.[24] A strong positive correlation exists between the CSF/serum albumin ratio (a classical marker of BBB permeability) and the concentration of 7-HOCA in the CSF, establishing it as a reliable biomarker for BBB integrity.[24]

Metabolic Disorders

In peripheral circulation, serum levels of 7-HC/7-HOCA are a direct and reliable indicator of the rate of hepatic bile acid synthesis.[1][2][3]

-

Bile Acid Malabsorption (BAM): In conditions where bile acids are not efficiently reabsorbed in the ileum (e.g., Crohn's disease, ileal resection, or primary BAM), the liver compensates by dramatically upregulating bile acid synthesis. This leads to elevated serum 7-HC/7-HOCA levels, making it a valuable diagnostic biomarker for BAM and associated chronic diarrhea.[3]

-

Non-alcoholic Fatty Liver Disease (NAFLD): In NAFLD, dysregulation of bile acid metabolism is common. Decreased expression of the enzyme AKR1D1, which is involved in bile acid synthesis, leads to an accumulation of its substrate, 7-HOCA. This accumulation is associated with detrimental effects on hepatic lipid metabolism and cell proliferation, suggesting 7-HOCA may be a driver of metabolic dysfunction and hepatocellular cancer risk in NAFLD patients.

Methodologies for the Study of 7-HOCA

Investigating the biological roles of 7-HOCA requires robust and validated methodologies, from quantification in biological matrices to functional assessment in cellular and animal models.

Quantitative Analysis: LC-MS/MS

The gold standard for quantifying 7-HOCA and its precursors is liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically employing an isotope-dilution strategy for accuracy.

Table 1: Key Parameters for LC-MS/MS Quantification of 7-HOCA in Plasma

| Parameter | Description | Rationale & Key Considerations |

| Internal Standard | Stable isotope-labeled 7-HOCA (e.g., 7-HOCA-d7) | Crucial for correcting for matrix effects and variations in extraction efficiency and instrument response. Added at the first step of sample preparation. |

| Sample Preparation | Protein Precipitation | A simple and robust method using acetonitrile, often acidified with formic acid, is effective for extracting 7-HOCA from plasma or serum. |

| Chromatography | Reversed-Phase HPLC/UHPLC | C18 or Phenyl-Hexyl columns provide good retention and separation from other isomeric oxysterols and bile acids. |

| Ionization | Electrospray Ionization (ESI), often in negative mode | Suitable for acidic molecules like 7-HOCA. |

| Mass Spectrometry | Triple Quadrupole (QqQ) | Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. |

Experimental Protocol: Quantification of 7-HOCA in Human Plasma

-

Sample Spiking: To 100 µL of human plasma, add a known amount (e.g., 50 ng) of the stable isotope-labeled internal standard (e.g., 7-HOCA-d7).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis: Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.

-

Quantification: Create a calibration curve using known amounts of a 7-HOCA standard and a fixed amount of the internal standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Functional Assays

Hepatoma cell lines (e.g., HepG2) and glioblastoma cell lines (e.g., U87-MG) are common models to study the cellular effects of 7-HOCA.

Experimental Protocol: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Seed HepG2 or U87-MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 7-HOCA in the appropriate cell culture medium. Remove the old medium from the cells and add the 7-HOCA-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals. Read the absorbance at 570 nm.[6]

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Normalize the results to the vehicle control to determine the percent viability. Plot the results to determine dose-response effects and calculate an IC₅₀ if applicable.

Experimental Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment: Seed cells (e.g., a macrophage line like THP-1 or a glioblastoma line) in 6-well plates. Once confluent, treat with various concentrations of 7-HOCA for a short time course (e.g., 0, 15, 30, 60 minutes). A positive control like TNF-α (20 ng/mL) should be included.[25]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.[25][26][27]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging: Capture the signal using a chemiluminescence imager.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and to normalize the phosphorylation signal.

Animal Models

-

Glioblastoma Models: Patient-derived xenograft (PDX) models, where human GBM cells are implanted into immunocompromised mice, are considered high-fidelity models for studying tumor biology and therapeutic responses.[1][2][28] Syngeneic models, such as implanting GL261 murine glioma cells into immunocompetent C57BL/6 mice, are suitable for studying the tumor microenvironment and immunotherapy.[1][3] These models can be used to assess the in vivo effect of modulating 7-HOCA levels or its downstream pathways.

-

Bile Acid Metabolism Models: Genetically engineered mice, such as Cyp7a1-/- or Fxr-/- mice, are invaluable for studying the regulation of bile acid synthesis.[29][30] Surgical models, like bile duct ligation, or diet-induced models can also be used to mimic cholestatic conditions where bile acid metabolism is altered.[31][32]

Conclusion and Future Directions

7α-hydroxy-3-oxo-4-cholestenoate has transitioned from a simple metabolic intermediate to a molecule of significant interest in diverse fields of biomedical research. Its established roles as a biomarker for bile acid synthesis, blood-brain barrier integrity, and glioblastoma prognosis are already providing valuable clinical insights. The causal links to cancer suggested by Mendelian randomization studies present an urgent need to fully elucidate its molecular mechanisms of action.

Future research should focus on several key areas:

-

Receptor Deconvolution: While its precursor is a known PXR agonist, the direct targets of 7-HOCA itself need to be systematically identified.

-

Inflammatory Signaling: Definitive studies are required to confirm whether 7-HOCA directly activates pro-inflammatory pathways like NF-κB and MAPK in relevant cell types such as microglia, macrophages, and cancer cells.

-

Therapeutic Targeting: Given its pro-tumorigenic role in glioblastoma, exploring strategies to inhibit the synthesis or action of 7-HOCA represents a novel therapeutic avenue for this devastating disease.

The continued exploration of 7-HOCA and its associated pathways promises to yield not only a deeper understanding of cholesterol metabolism but also new diagnostic and therapeutic strategies for a range of challenging human diseases.

References

- Staudinger, J. L., et al. (2003). Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor. Proceedings of the National Academy of Sciences, 100(7), 4237-4242.

- Lee, Y., et al. (2015). 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2. BMB reports, 48(11), 637.

- Velet, L., et al. (2021). Effect of 7β-OHC on cell viability and proliferation. (A) MTT assay...

- Kim, H. Y., et al. (2018). Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response. Immune Network, 18(6).

- National Center for Biotechnology Information. (n.d.). Protocol of Real Time Viability Assay Using HepG2 Cell Line. PubChem.

- Zaman, M., et al. (2019). Mouse Models of Experimental Glioblastoma. Gliomas - NCBI Bookshelf.

- Li, T., et al. (2006). Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway.

- Auffinger, B., et al. (2014). Mouse Models of Glioblastoma. In Vivo, 28(4), 461-470.

- Reyes-Melo, D., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. BMC complementary medicine and therapies, 23(1), 1-16.

- Chiang, J. Y. (2006). Bile acids and cytokines inhibit the human cholesterol 7 alpha-hydroxylase gene via the JNK/c-jun pathway in human liver cells.

- ReframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour.

- Wang, S. L., et al. (2019). The role of pregnane X receptor (PXR) in substance metabolism. Acta Pharmaceutica Sinica B, 9(6), 1145-1160.

- Calvo-Sánchez, E., et al. (2021). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology, 11, 638891.

- Schuhmacher, M., & Squatrito, M. (2017).

- Zhang, Y., et al. (2024). Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation. Cancer Management and Research, 16, 123-134.

- Zhang, Y., et al. (2024). Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation. Cancer Management and Research, 16, 123-134.

- Gittleman, H. R., et al. (2025). Serum p-Cresol and 7-HOCA Levels and Fatty Acid and Purine Metabolism Are Associated with Survival, Progression, and Molecular Classification in GB—Serum Proteome and Metabolome Analysis Pre vs.

- Casado, M., et al. (1998).

- Deng, B., et al. (2020).

- Yıldız, E., et al. (2020). Glioblastoma Drug Treatments and Animal Models. Journal of Experimental and Basic Medical Sciences, 1(3), 123-128.

- Li, Z., et al. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. Molecules, 27(16), 5208.

- Prawan, A., et al. (2020). Quantitative proteomic analysis of the association between decreasing O‑GlcNAcylation and metastasis in MCF‑7 breast cancer cells. International Journal of Oncology, 56(5), 1186-1198.

- Thermo Fisher Scientific. (n.d.).

- Staudinger, J. L., et al. (2001). An essential role for nuclear receptors SXR/PXR in detoxification of cholestatic bile acids. Proceedings of the National Academy of Sciences, 98(6), 3369-3374.

- Öztürk, G., et al. (2019). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Journal of Gastrointestinal Cancer, 50(4), 819-825.

- Cell Signaling Technology. (n.d.). Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody #3033.

- Cytion. (n.d.). HepG2 Cells.

- Hancock, R. L., et al. (2020). Quantitative MS-Based Proteomics: Comparing the MCF-7 Cellular Response to Hypoxia and a 2-Oxoglutarate Analogue. ChemBioChem, 21(12), 1747-1755.

- Sigma-Aldrich. (n.d.).

- Vaziri, N. D., et al. (1996). Gene expression of hepatic cholesterol 7 alpha-hydroxylase in the course of puromycin-induced nephrosis. Life sciences, 58(15), 1293-1299.

- Sinal, C. J., & Gonzalez, F. J. (2002). FXR and PXR: Potential therapeutic targets in cholestasis. Current drug targets. Immune, endocrine and metabolic disorders, 2(4), 365-374.

- Harmsen, S., et al. (2010). Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes. Nucleic acids research, 38(11), 3633-3642.

- Rakotoarivelo, C., et al. (2006). 7beta-hydroxycholesterol blocked at C-3-OH inhibits growth of rat glioblastoma in vivo: comparison between 7beta-hydroxycholesteryl-3beta (ester)-oleate and 7beta-hydroxycholesteryl-3-beta-O (ether)-oleyl. Anticancer research, 26(3A), 2053-2062.

- Vurusaner, B., et al. (2020). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. International journal of molecular sciences, 21(21), 8041.

- Francavilla, C., et al. (2020). Quantitative Proteomics and Phosphoproteomics Analysis of Patient-Derived Ovarian Cancer Stem Cells. Molecular & Cellular Proteomics, 19(1), 108-125.

- Rolo, A. P., et al. (2002). Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism. Toxicology letters, 126(3), 197-203.

- Saeed, A., et al. (2014). 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier. Journal of lipid research, 55(2), 316-322.

- Diaz-Guerra, M. J., et al. (1996). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα...

- Green, A. L., et al. (2020). In vitro benchmarking of NF-κB inhibitors. Methods, 171, 33-42.

- Saeed, A., et al. (2014). 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier. Journal of lipid research, 55(2), 316-322.

- Karl, M., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Current protocols in cytometry, Chapter 9, Unit9.39.

- Jo, A. R., et al. (2022). The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. Antioxidants, 11(9), 1765.

- Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor perspectives in biology, 1(4), a000060.

- Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Cell reports, 31(1), 107484.

- Callow, M. J., et al. (2000). Microarray Expression Profiling Identifies Genes with Altered Expression in HDL-Deficient Mice. Genome research, 10(12), 2022-2029.

- Liu, P. C., et al. (2017). Inhibition of NF-κB Pathway and Modulation of MAPK Signaling Pathways in Glioblastoma and Implications for Lovastatin and Tumor Necrosis Factor-Related Apoptosis Inducing Ligand (TRAIL) Combination Therapy. PloS one, 12(1), e0171157.

- Cell Signaling Technology. (n.d.). Phospho-NF-kappaB p65 (Ser536) Antibody #3031.

- Jo, A. R., et al. (2022). The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. Antioxidants, 11(9), 1765.

- Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et biophysica acta, 1799(10-12), 775-787.

Sources

- 1. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]

- 3. jebms.org [jebms.org]

- 4. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 7-HOCA as a Potential Biomarker in Glioblastoma: Evidence from Genome-Wide Association Study and Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum p-Cresol and 7-HOCA Levels and Fatty Acid and Purine Metabolism Are Associated with Survival, Progression, and Molecular Classification in GB—Serum Proteome and Metabolome Analysis Pre vs. Post Up-Front Chemoirradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An essential role for nuclear receptors SXR/PXR in detoxification of cholestatic bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HepG2 Cells [cytion.com]

- 15. Gene expression of hepatic cholesterol 7 alpha-hydroxylase in the course of puromycin-induced nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Bile acids and cytokines inhibit the human cholesterol 7 alpha-hydroxylase gene via the JNK/c-jun pathway in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 7beta-hydroxycholesterol blocked at C-3-OH inhibits growth of rat glioblastoma in vivo: comparison between 7beta-hydroxycholesteryl-3beta (ester)-oleate and 7beta-hydroxycholesteryl-3-beta-O (ether)-oleyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 26. researchgate.net [researchgate.net]

- 27. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 28. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 32. Quantitative MS-Based Proteomics: Comparing the MCF-7 Cellular Response to Hypoxia and a 2-Oxoglutarate Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

7-HC-Arachidonate: A Prodrug Approach to Modulating Inflammatory and Oxidative Stress Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

7-HC-arachidonate, the ester of 7-hydroxycoumarin and arachidonic acid, is a multifaceted molecule primarily recognized as a fluorogenic substrate for phospholipase A2 enzymes. However, its true potential in drug development lies in its role as a prodrug, delivering two biologically active moieties: 7-hydroxycoumarin (7-HC) and arachidonic acid (AA). This guide delves into the core mechanism of action of this compound, focusing on the enzymatic hydrolysis that releases its constituent parts and the subsequent divergent and complex signaling cascades they initiate. We will explore the anti-inflammatory and antioxidant properties of 7-HC, primarily mediated through the NF-κB and Nrf2 pathways, and the dual pro- and anti-inflammatory roles of arachidonic acid and its eicosanoid metabolites. This document provides a comprehensive overview for researchers and drug development professionals, complete with detailed experimental protocols and data interpretation guidelines to facilitate further investigation into the therapeutic potential of this compound.

Introduction: The Prodrug Strategy of this compound

This compound is an esterified compound that combines the fluorescent coumarin derivative, 7-hydroxycoumarin (umbelliferone), with the omega-6 polyunsaturated fatty acid, arachidonic acid.[1] While extensively used as a tool for measuring the activity of cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL) due to the release of fluorescent 7-HC upon hydrolysis, its mechanism of action as a potential therapeutic agent is predicated on its function as a prodrug.[2] The ester linkage is designed to be cleaved by intracellular esterases, primarily cPLA2, releasing 7-HC and arachidonic acid, which then exert their distinct biological effects.

The rationale behind this prodrug approach is to deliver two molecules with complementary and potentially synergistic activities to target tissues. 7-HC is known for its anti-inflammatory and antioxidant properties, while arachidonic acid is a critical signaling molecule that can be metabolized into a wide array of bioactive eicosanoids with both pro- and anti-inflammatory functions.[3][4] Understanding the intricate interplay of these two released molecules is key to harnessing the therapeutic potential of this compound.

Enzymatic Release of Bioactive Moieties

The primary event in the mechanism of action of this compound is its hydrolysis by intracellular phospholipases, most notably cytosolic phospholipase A2 (cPLA2).[1][5] cPLA2 is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids.[6] The hydrolysis of this compound by cPLA2 results in the liberation of equimolar amounts of 7-hydroxycoumarin and arachidonic acid.

Caption: Hydrolysis of this compound by cPLA2.

The Anti-inflammatory and Antioxidant Actions of 7-Hydroxycoumarin

Once released, 7-hydroxycoumarin exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

7-HC has been shown to suppress the activation of NF-κB.[9] This is achieved by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[7] By inhibiting NF-κB activation, 7-HC can effectively reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10]

Caption: 7-HC inhibits NF-κB signaling.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes.

7-HC has been demonstrated to activate the Nrf2 signaling pathway.[12][13] It promotes the nuclear translocation of Nrf2 and upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][14] This activation of the Nrf2/HO-1 axis contributes to the antioxidant effects of 7-HC by enhancing the cellular defense against oxidative stress.[13]

Caption: 7-HC activates the Nrf2/HO-1 pathway.

The Dual Role of Arachidonic Acid in Inflammation

Arachidonic acid, once released from this compound, is a pivotal signaling molecule with a complex and context-dependent role in inflammation.[6] It serves as the precursor for the biosynthesis of a large family of lipid mediators known as eicosanoids.[3][15] The metabolic fate of arachidonic acid is determined by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins.

-

Cytochrome P450 (CYP450) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[16]

The specific eicosanoids produced depend on the cell type and the stimulus. These mediators can have either pro-inflammatory or anti-inflammatory effects.[2][17]

Pro-inflammatory Eicosanoids

Many arachidonic acid metabolites are potent pro-inflammatory mediators.[18] For example:

-

Prostaglandin E2 (PGE2): A major product of the COX-2 pathway, PGE2 is involved in vasodilation, fever, and pain.[19]

-

Leukotriene B4 (LTB4): A product of the 5-LOX pathway, LTB4 is a powerful chemoattractant for neutrophils.[20]

Anti-inflammatory and Pro-resolving Eicosanoids

In addition to its pro-inflammatory metabolites, arachidonic acid is also the precursor to specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation.[18] These include:

-

Lipoxins (e.g., Lipoxin A4): Generated through the interaction of 5-LOX and 12-LOX or 15-LOX, lipoxins inhibit neutrophil chemotaxis and promote macrophage-mediated clearance of apoptotic cells.[14]

-

Resolvins and Protectins: While primarily derived from omega-3 fatty acids, some can be produced from arachidonic acid and contribute to the resolution of inflammation.

The balance between the production of pro-inflammatory and anti-inflammatory eicosanoids is critical in determining the overall inflammatory response.

Caption: Metabolic pathways of arachidonic acid.

Experimental Protocols

To facilitate research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.

Measurement of cPLA2 Activity using this compound

This assay quantifies the enzymatic activity of cPLA2 by measuring the fluorescence of 7-HC released from this compound.

Materials:

-

This compound

-

Cell lysate or purified cPLA2

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1% Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Add the cell lysate or purified cPLA2 to the wells of the 96-well plate.

-

Initiate the reaction by adding the this compound solution to the wells.

-

Immediately begin monitoring the increase in fluorescence over time using the microplate reader.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

Quantification of Eicosanoids by LC-MS/MS

This protocol outlines the general steps for extracting and quantifying eicosanoids from cell culture supernatants or biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][21][22][23]

Materials:

-

Cell culture supernatant or biological fluid

-

Internal standards (deuterated eicosanoids)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Spike the sample with a mixture of deuterated internal standards.

-

Acidify the sample to pH ~3.5.

-

Perform solid-phase extraction to isolate the eicosanoids.

-

Elute the eicosanoids from the SPE cartridge.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the eicosanoids using a suitable C18 column and a gradient of mobile phases (typically water and acetonitrile with a small amount of acid).

-

Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.

NF-κB Activation Assay (Nuclear Translocation)

This assay measures the activation of NF-κB by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.[24][25][26][27][28]

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

Stimulus (e.g., LPS or TNF-α)

-

7-HC or other test compounds

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Pre-treat the cells with 7-HC or the test compound for a specified time.

-

Stimulate the cells with the pro-inflammatory stimulus to induce NF-κB activation.

-

Fix and permeabilize the cells.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the extent of translocation.

Quantitative Data Summary

| Compound | Target/Assay | IC50/EC50 | Reference |

| 7-Hydroxycoumarin | Inhibition of NO production (LPS-stimulated RAW264.7 cells) | ~0.6-1.2 mM | [7][10] |

| 7-Hydroxycoumarin | Inhibition of COX enzymes | Varies depending on the specific coumarin derivative | [9] |

Note: IC50 values for 7-hydroxycoumarin can vary significantly depending on the specific assay conditions and cell type used. The provided values are indicative and should be confirmed in the experimental system of interest.

Conclusion

The mechanism of action of this compound is a prime example of a sophisticated prodrug strategy. By delivering both an anti-inflammatory/antioxidant agent (7-hydroxycoumarin) and a complex signaling molecule (arachidonic acid), it has the potential to modulate multiple pathways involved in inflammation and oxidative stress. The ultimate physiological effect of this compound will depend on the specific cellular context, including the expression and activity of cPLA2 and the downstream enzymes of the arachidonic acid cascade. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing compound.

References

- Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). Thematic Review Series: The Eicosanoids: Inflammation and Allergy. An integrated omics analysis of eicosanoid biology. Journal of Lipid Research, 50(6), 1015–1038.

- Gao, F., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.

- Harizi, H., Corcuff, J. B., & Gualde, N. (2008). Arachidonic-acid-derived eicosanoids: roles in biology and immunopathology. Trends in molecular medicine, 14(10), 461-469.

- Hassan, S., et al. (2023). Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(1), 1-21.

- Hidalgo, M. A., et al. (2019). Pro- and anti-inflammatory eicosanoids in psoriatic arthritis. Arthritis Research & Therapy, 21(1), 1-11.

- Jonasdottir, A. D., et al. (2012). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in molecular biology (Clifton, N.J.), 851, 51–70.

- Khanapure, S. P., et al. (2007). Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers. Current topics in medicinal chemistry, 7(3), 311-344.

- Kühn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases. Progress in lipid research, 45(4), 334-356.

-

Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]

- Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. The Journal of lipid research, 56(8), 1386–1402.

- Liptak, B. G. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments: JoVE, (155).

- Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of eicosanoids: the arachidonic acid cascade. The Journal of allergy and clinical immunology, 119(6), 1314-1324.

- Abdel-Moneim, A. M., et al. (2022). 7-hydroxycoumarin modulates Nrf2/HO-1 and microRNA-34a/SIRT1 signaling and prevents cisplatin-induced oxidative stress, inflammation, and kidney injury in rats. Environmental Toxicology and Pharmacology, 96, 104008.

- Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-kappaB and IKK function. Nature reviews Molecular cell biology, 8(1), 49-62.

- Ray, P., et al. (2017). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 1625, 155–171.

-

Reactome. (n.d.). Arachidonate metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

- Sigal, E. (1991). The molecular biology of mammalian arachidonic acid metabolism. The American journal of physiology, 260(4 Pt 1), L13-28.

- Tung, Y. T., et al. (2016). Hepatoprotective effect of 7-Hydroxycoumarin against Methyl glyoxal toxicity via activation of Nrf2. Journal of functional foods, 25, 376-386.

- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.

- Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.

- Wang, Y., et al. (2014). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Journal of analytical methods in chemistry, 2014, 836325.

- Yang, P., et al. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.

- Zhang, Y., et al. (2021). Arachidonic Acid Metabolism and Kidney Inflammation. Frontiers in Physiology, 12, 768346.

-

YouTube. (2017, December 30). INFLAMMATION Part 5: Chemical Mediators: ARACHIDONIC ACID METABOLITES. Retrieved from [Link]

- Kim, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules (Basel, Switzerland), 25(19), 4424.

- Lee, J. Y., et al. (2022). Anti-inflammatory Activities of 7,8-Dihydroxy-4-Methylcoumarin Acetylation Products via NF-κB and MAPK Pathways in LPS-Stimulated RAW 264.7 Cells.

- Balboa, M. A., & Balsinde, J. (2006). Measurements of phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in molecular biology (Clifton, N.J.), 332, 169–183.

-

ResearchGate. (2020, September 26). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Retrieved from [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food - Coumarin. Retrieved from [Link]

- Nabavi, S. F., et al. (2018). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. Molecules (Basel, Switzerland), 23(10), 2637.

Sources

- 1. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Proinflammatory and Immunoregulatory Roles of Eicosanoids in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ask-ayurveda.com [ask-ayurveda.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-hydroxycoumarin modulates Nrf2/HO-1 and microRNA-34a/SIRT1 signaling and prevents cisplatin-induced oxidative stress, inflammation, and kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arachidonic Acid Metabolism and Kidney Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 22. mdpi.com [mdpi.com]

- 23. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

The Advent of a Fluorescent Probe: A Technical History of 7-HC-Arachidonate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract